3-(3-Fluorophenyl)-3'-methylpropiophenone
CAS No.: 898788-67-5
Cat. No.: VC2301844
Molecular Formula: C16H15FO
Molecular Weight: 242.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898788-67-5 |
|---|---|
| Molecular Formula | C16H15FO |
| Molecular Weight | 242.29 g/mol |
| IUPAC Name | 3-(3-fluorophenyl)-1-(3-methylphenyl)propan-1-one |
| Standard InChI | InChI=1S/C16H15FO/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-7,10-11H,8-9H2,1H3 |
| Standard InChI Key | YNIAJPZEFXMTJK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC=C2)F |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC=C2)F |
Introduction
3-(3-Fluorophenyl)-3'-methylpropiophenone is a synthetic organic compound belonging to the propiophenone class. It features a phenyl group attached to a carbonyl moiety, with a fluorine atom on the phenyl ring and a methyl group on the other phenyl ring. This compound is of interest in medicinal chemistry due to its potential biological activities and structural uniqueness.
Biological Activity
While specific biological activity data for 3-(3-Fluorophenyl)-3'-methylpropiophenone is limited, compounds within the propiophenone class often exhibit interactions with enzymes and receptors. The fluorine substituent can enhance binding affinity, potentially leading to enzyme inhibition or receptor modulation. This mechanism is crucial for drug development, particularly in targeting specific diseases.
Comparison with Similar Compounds
Similar compounds, such as 2',4'-Dichloro-3-(4-fluorophenyl)propiophenone, exhibit antimicrobial properties and potential in drug development due to their halogenated structures. The presence of fluorine in these compounds enhances their biological interactions, which could be a valuable trait for 3-(3-Fluorophenyl)-3'-methylpropiophenone as well.
Data Table: Comparison of Propiophenone Derivatives
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2',4'-Dichloro-3-(4-fluorophenyl)propiophenone | Chlorine and fluorine substituents | Antimicrobial, potential in drug development |
| 3-(3-Fluorophenyl)-3'-methylpropiophenone | Fluorine and methyl substituents | Potential in medicinal chemistry, limited data |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume